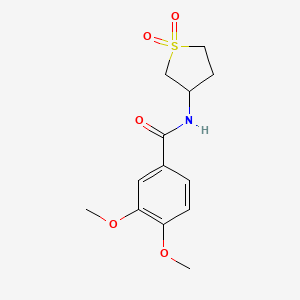

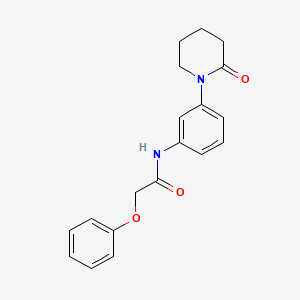

![molecular formula C17H25N5O2 B2924858 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide CAS No. 863448-05-9](/img/structure/B2924858.png)

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide” belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a pyrazole ring fused to a phenyl group . The pyrazolo[3,4-d]pyrimidine ring system consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of various amines and the antitubercular activity of the resultant compounds . The synthesis of target analogs using this novel synthetic route will be reported elsewhere in due course .Molecular Structure Analysis

The structure of similar compounds has been evaluated using techniques such as X-ray diffraction (XRD) . The molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The reaction of similar compounds was complete after stirring at ambient temperature for 72 hours, affording a mixture of nitroxides (presumably, diastereomers) with the major isomer content exceeding 90% .Physical And Chemical Properties Analysis

The molecular weight of a similar compound is 309.4 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 .Wissenschaftliche Forschungsanwendungen

Overview of Pyrazolopyrimidine Scaffolds

Pyrazolopyrimidine scaffolds, similar in structure to the compound , are privileged heterocycles in drug discovery, known for a wide range of medicinal properties such as anticancer, anti-inflammatory, and CNS agents. Their structure-activity relationship (SAR) studies have attracted attention, highlighting the potential for developing drug-like candidates for various disease targets. Medicinal chemists continue to explore these scaffolds for potential drug candidates, underlining the importance of synthetic strategies and significant biological properties along with SAR studies. This exploration is critical in identifying new therapeutic avenues and optimizing existing ones (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to pyrazolopyrimidines, is crucial in medicinal and pharmaceutical industries due to its synthetic and bioavailability applications. Research emphasizes the importance of hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, etc.) for the synthesis of pyranopyrimidine scaffolds, underscoring the role of diversified catalytic applications in developing lead molecules (Parmar et al., 2023).

Pyrazole Heterocycles Synthesis

Pyrazole moieties, integral to pyrazolopyrimidine structures, are significant in both combinatorial and medicinal chemistry due to their extensive biological activities (anticancer, analgesic, anti-inflammatory, etc.). The synthesis of pyrazole-appended heterocyclic skeletons, utilizing common reagents and conditions, facilitates the creation of bioactive compounds, offering a broad spectrum of therapeutic potentials (Dar & Shamsuzzaman, 2015).

Pyrazolopyrimidines in Medicinal Chemistry

Pyrazolopyrimidines have shown crucial roles in treating various diseases due to their structural resemblance to purines, highlighting their adenosine antagonistic properties. Studies encompassing biochemical and biophysical properties showcase their significance across the central nervous system, cardiovascular system, cancer, and inflammation, pointing towards their broad therapeutic applications (Chauhan & Kumar, 2013).

Cyclodextrin Complexes in Drug Delivery

Cyclodextrins' ability to form inclusion complexes with various molecules, including pyrazolopyrimidines, is leveraged in drug-delivery applications to improve solubility, drug-release profiles, and antimicrobial activity. This demonstrates the versatility of cyclodextrins in enhancing the therapeutic efficacy of drugs through complexation (Boczar & Michalska, 2022).

Wirkmechanismus

Similar compounds have been found to inhibit certain protein tyrosine kinases . Results indicated that similar compounds had the capability to interact with amino acid residues such as Trp352, Tyr139, and Asn73 in the active pocket of a certain protein, creating strong hydrophobic interactions and thus obstructing the protein’s self-assembly .

Safety and Hazards

Zukünftige Richtungen

The synthesis of target analogs using a novel synthetic route and their biological activity will be reported elsewhere in due course . We demonstrate that two compounds are able to synergize with chemotherapy in a resistant cell line and patient-derived tumor spheroids, indicating their suitability for future in vivo proof of concept experiments .

Eigenschaften

IUPAC Name |

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-17(2,3)22-15-13(9-19-22)16(24)21(11-18-15)10-14(23)20-12-7-5-4-6-8-12/h9,11-12H,4-8,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKARGCUWBHEYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

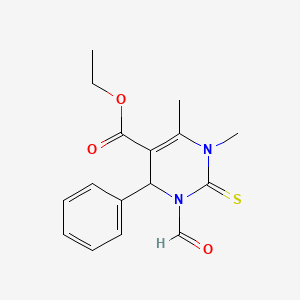

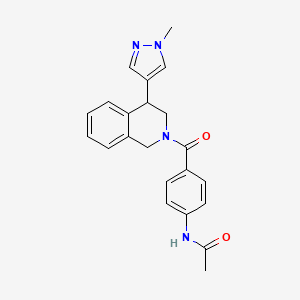

![N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2924780.png)

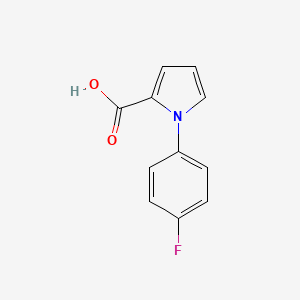

![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)

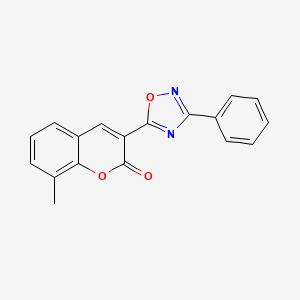

![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)

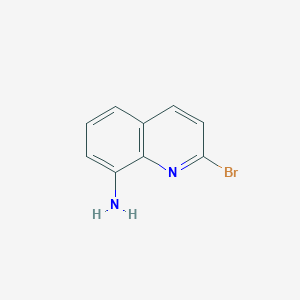

![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)

![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2924797.png)